Product packaging for 6-(Methylsulfonyl)quinolin-3-amine(Cat. No.:CAS No. 1956382-07-2)

6-(Methylsulfonyl)quinolin-3-amine

Cat. No.: B2714042
CAS No.: 1956382-07-2
M. Wt: 222.26
InChI Key: XHQADEVEEMSYQL-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)quinolin-3-amine (CAS 1956382-07-2) is an organic compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . As a quinoline derivative, it belongs to a class of compounds recognized for their significant value in medicinal chemistry and drug discovery research . The specific structure of this compound, featuring a methylsulfonyl group at the 6-position and an amine group at the 3-position of the quinoline scaffold, makes it a potential intermediate or building block in synthetic organic chemistry. Researchers can utilize this compound to develop novel molecules, such as sulphonamide-functionalized quinolones, which have shown promise as potent channel blockers . According to the supplier's safety information, this compound carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate precautionary measures should be taken when handling, including using personal protective equipment and ensuring good ventilation . The recommended storage conditions are in a dark place, under an inert atmosphere, and at room temperature . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2S B2714042 6-(Methylsulfonyl)quinolin-3-amine CAS No. 1956382-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylsulfonylquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQADEVEEMSYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=CC(=CN=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 6-(Methylsulfonyl)quinolin-3-amine

The synthesis of the quinoline (B57606) core is a well-established field, with several named reactions providing access to this heterocyclic system. The specific introduction of the methylsulfonyl group at the 6-position and the amine at the 3-position requires careful selection of precursors and reaction pathways.

The direct synthesis of quinolines from aniline (B41778) precursors is a cornerstone of heterocyclic chemistry. Classic methods such as the Skraup and Friedländer syntheses offer viable, albeit sometimes harsh, routes to the quinoline core.

A plausible precursor-based approach for this compound would involve the Skraup synthesis . This method typically employs the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) uop.edu.pk. In this context, 4-(methylsulfonyl)aniline (B1202210) would serve as the key precursor. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a conjugate addition of the aniline, acid-catalyzed cyclization, and finally, in-situ oxidation to yield the aromatic quinoline ring uop.edu.pk. While effective for the basic quinoline structure, achieving specific substitution at the 3-position can be challenging and may require modified conditions or precursors.

The Friedländer synthesis , which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, offers another route uop.edu.pkmdpi.com. For the target molecule, this would necessitate a precursor like 2-amino-4-(methylsulfonyl)benzaldehyde, which would react with a two-carbon component like acetaldehyde (B116499) to form the pyridine (B92270) ring portion of the quinoline system uop.edu.pk.

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. Several catalytic strategies have been developed for quinoline synthesis that could be adapted for the target compound.

Recent advancements have demonstrated the utility of various metal catalysts in constructing the quinoline framework. For instance, copper-catalyzed multicomponent reactions provide a powerful tool for assembling complex quinolines from simple starting materials nih.gov. A one-pot, four-component reaction of a 2-bromobenzaldehyde, ammonia, a cyanoacetamide, and an aldehyde can yield highly substituted 2-aminoquinoline (B145021) derivatives nih.gov. Similarly, rhodium-catalyzed reactions of triazoles with 2-aminobenzaldehydes have been shown to produce 3-aminoquinolines efficiently rsc.org. A metal-free approach using TMSOTf as a catalyst in a [4+2] annulation of ynamides also provides access to 2-aminoquinolines under mild conditions organic-chemistry.org. These methods highlight the potential for catalytic strategies in the synthesis of aminoquinoline structures.

Catalytic SystemReaction TypeKey PrecursorsPotential ApplicationReference
Cu(OAc)₂One-pot four-component reaction2-Bromobenzaldehydes, Ammonia, CyanoacetamidesSynthesis of 2-aminoquinoline-3-carboamides nih.gov
Rhodium(II) acetateReaction of α-imino rhodium carbenesTriazoles, 2-AminobenzaldehydesDirect synthesis of 3-aminoquinolines rsc.org
TMSOTf (metal-free)[4+2] AnnulationYnamides, β-(2-Aminophenyl)-α,β-ynonesRegiospecific synthesis of 2-aminoquinolines organic-chemistry.org

Derivatization Reactions of the Amino Moiety

The primary aromatic amine at the C-3 position is a key functional handle for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's properties.

The nucleophilic nature of the 3-amino group facilitates straightforward N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting the amine with alkyl halides rsc.org. For example, treatment of a quinolin-3-amine with an alkyl halide in the presence of a suitable base can yield the corresponding secondary or tertiary amine mdpi.com. The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions heteroletters.org.

N-Acylation is readily accomplished using common acylating agents such as acyl chlorides or anhydrides in the presence of a base or in an aqueous medium mdpi.comresearchgate.net. This reaction converts the primary amine into a stable amide derivative. For instance, reacting a quinolin-3-amine with phenacyl chloride in pyridine yields the corresponding N-phenacyl derivative mdpi.com. These reactions are generally high-yielding and tolerant of various functional groups researchgate.net.

The primary amine of this compound allows for pre-column or post-column derivatization to enhance its detection in analytical techniques like High-Performance Liquid Chromatography (HPLC). Several fluorescent labeling reagents are designed to react specifically with primary amines to produce highly fluorescent products.

Reagents such as 2-(9-Carbazole)-ethyl-chloroformate (CEOC) and 1-fluoro-2,4-dinitrobenzene (FDNB) react with primary amines to form stable, detectable derivatives researchgate.netscribd.com. More sophisticated reagents have been developed to offer high sensitivity for fluorescence detection. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a highly reactive reagent that forms stable, fluorescent urea (B33335) derivatives with amino acids and other primary amines squ.edu.om. Similarly, 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) can be coupled with primary aromatic amines using a dehydrating catalyst like EDC to form derivatives with strong fluorescence, allowing for detection at nanomolar concentrations nih.gov.

ReagentAbbreviationReaction PrincipleDetection MethodReference
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCForms stable, fluorescent urea derivatives.Fluorescence squ.edu.om
2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acidPPIAForms fluorescent amide derivatives via EDC coupling.Fluorescence, MS nih.gov
2-(9-Carbazole)-ethyl-chloroformateCEOCForms stable carbamate derivatives.Fluorescence researchgate.net
4-Chloro-7-nitrobenzofurazanNBD-ClReacts with primary and secondary amines under alkaline conditions.Fluorescence greyhoundchrom.com

Transformations of the Quinoline Ring System

Beyond derivatization of its substituents, the quinoline ring system itself can undergo various chemical transformations. The electron-withdrawing nature of the nitrogen atom and the methylsulfonyl group significantly influences the ring's reactivity.

Electrophilic substitution reactions, such as nitration and sulfonation, on the quinoline ring typically require vigorous conditions and proceed at the C-5 and C-8 positions of the benzene (B151609) portion of the ring system uop.edu.pk.

Nucleophilic aromatic substitution (SNAr) is a more common transformation for appropriately activated quinolines. Halogens at the C-2 and C-4 positions are readily displaced by nucleophiles quimicaorganica.org. Significantly, the methylsulfonyl group can also function as a leaving group in SNAr reactions. Studies on related heterocyclic systems have shown that a methylsulfonyl group can be displaced by various nucleophiles, such as amines, azides, and hydrazine (B178648) jlu.edu.cnbeilstein-journals.org. This reactivity provides a powerful method for further functionalizing the quinoline core after its initial synthesis. For instance, a 2-methylsulfonyl derivative can be converted into a 2-amino or 2-hydrazinyl derivative by reaction with the appropriate nucleophile jlu.edu.cn.

Oxidation of the quinoline ring system can also be achieved. Depending on the oxidant and reaction conditions, this can lead to the formation of quinoline-N-oxides or degradation of the ring uop.edu.pk. The methylsulfonyl group itself is generally stable to further oxidation researchgate.net.

TransformationPosition(s)Conditions/ReagentsDescriptionReference
Electrophilic Substitution (Nitration/Sulfonation)C-5, C-8Fuming HNO₃/H₂SO₄ or Fuming H₂SO₄Requires vigorous conditions; substitution occurs on the benzene ring. uop.edu.pk
Nucleophilic Substitution (SNAr)C-2, C-4Halogenated quinoline + Nucleophile (e.g., NaNH₂, KOH)Displacement of a halogen by a nucleophile. uop.edu.pkquimicaorganica.org
Nucleophilic Substitution (SNAr)Varies (e.g., C-2)Methylsulfonyl-substituted quinoline + Nucleophile (e.g., amines)Displacement of the methylsulfonyl group by a nucleophile. jlu.edu.cnbeilstein-journals.org
OxidationN-1Peroxy acids (e.g., H₂O₂)Formation of the corresponding N-oxide. uop.edu.pk
ReductionPyridine RingSn/HCl or H₂/PtMild reduction gives 1,2,3,4-tetrahydroquinoline; vigorous reduction yields decahydroquinoline. uop.edu.pk

Substituent Effects on Reaction Selectivity

The chemical behavior of this compound is fundamentally governed by the electronic properties of its substituents. The quinoline nucleus is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridine ring. In this specific compound, the benzene portion is substituted with a strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃) at the 6-position, while the pyridine ring bears a strongly electron-donating amino group (-NH₂) at the 3-position.

The methylsulfonyl group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both inductive and resonance effects. researchgate.net This deactivation significantly reduces the nucleophilicity of the benzene ring, making positions C-5, C-7, and C-8 less susceptible to attack by electrophiles. Conversely, this group activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. masterorganicchemistry.com

In contrast, the amino group at the 3-position is a potent activating group for electrophilic substitution. wikipedia.org It donates electron density to the pyridine ring via a resonance effect, increasing its nucleophilicity. This directing effect is most pronounced at the positions ortho and para to the amino group (C-2 and C-4). For nucleophilic attack, the amino group is deactivating.

This dichotomy of substituent effects leads to a complex reactivity profile. Electrophilic attack is anticipated to occur preferentially on the electron-rich pyridine ring, directed by the C-3 amino group. Meanwhile, nucleophilic substitution reactions are more likely to target the electron-deficient benzene ring, which is activated by the C-6 methylsulfonyl group. Kinetic studies on related systems have demonstrated that methylsulfonyl groups are significantly more effective activating groups for nucleophilic substitution than halogens, increasing reaction rates by a factor of 40 to 100. rsc.org This is attributed to a lower activation energy for the substitution process. rsc.org

Regioselective Modifications of the Quinoline Core

The distinct electronic environments of the two rings in this compound allow for a range of regioselective modifications.

Electrophilic Substitution:

Electrophilic substitutions, such as halogenation or nitration, are predicted to occur on the activated pyridine ring. The directing influence of the C-3 amino group favors substitution at the C-2 and C-4 positions. The Vilsmeier-Haack reaction, for example, is a common method for formylating electron-rich aromatic rings and is known to proceed on activated quinolines. bohrium.comchemijournal.com For an N-alkynyl aniline, electrophilic cyclization can be a route to substituted quinolines, with the regioselectivity influenced by the substituents on the aniline ring. nih.gov In the case of this compound, formylation would be expected at the C-4 position, assuming the C-2 position is sterically less accessible.

C-H Functionalization:

Modern transition-metal-catalyzed C-H activation and functionalization provide powerful tools for the regioselective modification of quinoline systems. mdpi.comnih.gov While many methods focus on C-2 or C-8 functionalization, often using a directing group at the N-1 or C-8 position, the inherent electronic biases of this compound can also guide these reactions. mdpi.comresearchgate.net For instance, C-H arylation or amination reactions catalyzed by palladium or copper often target the most electron-rich or sterically accessible positions. Given the activating effect of the C-3 amino group, C-4 functionalization could be a feasible pathway. Conversely, methods developed for remote C-5 sulfonylation of 8-amidoquinolines highlight the challenges of functionalizing the deactivated benzene ring, often requiring a directing group to overcome the electronic deactivation. rsc.orgmdpi.com

Nucleophilic Substitution:

The 6-methylsulfonyl group renders the benzene ring susceptible to nucleophilic aromatic substitution (SNAr). While the sulfonyl group itself is a poor leaving group, it strongly activates any suitable leaving groups (e.g., a halogen) present on the same ring, particularly at the C-5 and C-7 positions. If a halo-substituent were introduced at C-5, for example, it would be readily displaced by nucleophiles like amines or alkoxides. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate stabilized by the electron-withdrawing sulfonyl group. masterorganicchemistry.comresearchgate.net

Below is a table summarizing potential regioselective reactions on a hypothetical halo-substituted derivative of the target compound.

Reaction TypeReagentsTarget PositionPlausible Product StructureTypical Yield (%)
Vilsmeier-Haack FormylationPOCl₃, DMFC-43-Amino-6-(methylsulfonyl)quinoline-4-carbaldehyde60-80
Nucleophilic Aromatic Substitution (on a 5-chloro derivative)NaOCH₃, CH₃OHC-55-Methoxy-6-(methylsulfonyl)quinolin-3-amine75-95
Buchwald-Hartwig Amination (on a 5-bromo derivative)Aniline, Pd catalyst, ligandC-5N-phenyl-6-(methylsulfonyl)quinolin-3,5-diamine65-90

Chemical Mechanistic Investigations

The mechanisms of the key chemical transformations involving substituted quinolines have been the subject of detailed investigation.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium ion, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃). slideshare.netrsc.org This electrophilic species then attacks the electron-rich position of the aromatic substrate. For this compound, the reaction would initiate with the attack of the nucleophilic C-4 position on the Vilsmeier reagent. This forms a sigma complex, which subsequently loses a proton to restore aromaticity. The final step is the hydrolysis of the resulting iminium salt to yield the aldehyde. The proposed mechanism involves the initial formation of the Vilsmeier reagent, followed by electrophilic attack on the activated quinoline ring, and subsequent hydrolysis. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

The SNAr mechanism is crucial for understanding the reactivity of the sulfonyl-activated benzene ring. masterorganicchemistry.com This is a two-step process. The first, and typically rate-determining, step is the addition of the nucleophile to the carbon atom bearing the leaving group. researchgate.net This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing methylsulfonyl group at the 6-position is critical as it delocalizes the negative charge of this intermediate, thereby stabilizing it and lowering the activation energy of the first step. researchgate.netmasterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. The high reactivity of methylsulfonyl-activated substrates compared to their chloro-analogues in nucleophilic substitution is a direct consequence of the superior ability of the sulfonyl group to stabilize the anionic Meisenheimer intermediate. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of molecules. researchgate.net These calculations provide a foundational understanding of the molecule's stability, reactivity, and interaction with biological targets.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. semanticscholar.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

ParameterSignificance
EHOMO (Energy of Highest Occupied Molecular Orbital)Indicates the ability to donate an electron. Higher energy suggests better electron-donating capacity. semanticscholar.org
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Indicates the ability to accept an electron. Lower energy suggests better electron-accepting capacity. semanticscholar.org
HOMO-LUMO Gap (ΔE = ELUMO - EHOMO)Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap often correlates with higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.org The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue represents electron-poor areas (positive potential, susceptible to nucleophilic attack). nih.gov

For heterocyclic compounds like quinolines, the MEP map highlights the electronegative nitrogen atom as a region of negative potential. researchgate.net In the case of 6-(methylsulfonyl)quinolin-3-amine, the MEP would likely show a high negative potential around the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the sulfonyl group, making them potential sites for hydrogen bonding interactions. nih.gov The amine group at the 3-position would also contribute to the electron-rich character in its vicinity. Conversely, the hydrogen atoms of the amine group and the regions around the carbon atoms adjacent to the electron-withdrawing sulfonyl group would exhibit a more positive potential.

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. acs.org Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. researchgate.net

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. "Soft" molecules have a small HOMO-LUMO gap and are more reactive. researchgate.net

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness. acs.org A higher electrophilicity index suggests a greater capacity to act as an electrophile.

These descriptors are crucial in understanding the reactivity patterns in a series of compounds. For example, in a study of 5,8-quinolinequinone derivatives, these parameters were calculated to understand their biological activities. dergipark.org.tr

DescriptorFormulaChemical Significance
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to deformation of electron cloud; higher value indicates lower reactivity. acs.org
Chemical Softness (S)S = 1 / ηMeasures the polarizability of a molecule; higher value indicates higher reactivity. researchgate.net
Electrophilicity Index (ω)ω = μ2 / (2η) where μ is the chemical potentialQuantifies the electron-accepting capability of a molecule. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. dergipark.org.trresearchgate.net These models are invaluable in drug discovery for predicting the activity of new compounds and for guiding lead optimization. nih.gov

QSAR models are built by correlating various molecular descriptors with experimentally determined biological activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). researchgate.net

While a specific QSAR study for a series containing this compound was not found in the provided search results, studies on related quinoline and quinoxaline (B1680401) derivatives have demonstrated the utility of this approach. For instance, in a QSAR study of 5,8-quinolinequinone derivatives, descriptors such as the electrophilicity index, ionization potential, and LUMO energy were found to correlate with anti-cancer activity. dergipark.org.tr Another study on quinoxaline derivatives active against Leishmania amazonensis developed a QSAR model where the HOMO energy and polar surface area (PSA) were key parameters in predicting the inhibitory activity. nih.gov These findings suggest that for this compound, a combination of electronic and steric descriptors would likely be important in modeling its biological activities.

A primary goal of QSAR and QSPR is to facilitate the rational design of new molecules with improved properties. dergipark.org.tr Once a statistically robust QSAR model is developed, it can be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts towards the most promising candidates. This process of predictive modeling is a cornerstone of structural optimization in medicinal chemistry. mdpi.com

For this compound, a predictive QSAR model could guide modifications to its structure to enhance a desired biological activity. For example, if a model indicates that higher HOMO energy is correlated with increased potency, modifications could be made to introduce more electron-donating groups. Conversely, if a smaller molecular volume is desired, the model could guide the selection of more compact substituents. This iterative process of prediction, synthesis, and testing is fundamental to modern drug discovery and lead optimization. mdpi.com The modification of substituents on the quinoline ring has been shown to significantly impact biological activity, highlighting the potential for such optimization strategies. mdpi.comnih.gov

Molecular Docking Studies

As of the latest review of scientific literature, no specific molecular docking studies for the compound this compound have been published. Therefore, the following sections are based on the potential application of this technique to the compound, drawing parallels from studies on structurally related molecules.

Ligand-Protein Interaction Analysis with Pre-clinical Targets

Detailed ligand-protein interaction analysis for this compound is not available due to a lack of specific research. However, based on the known interactions of similar quinoline and methylsulfonyl-containing compounds, several preclinical targets could be of interest for future investigation. These may include, but are not limited to, protein kinases, which are frequently targeted in cancer therapy.

Should such studies be conducted, the analysis would typically involve identifying key interactions such as:

Hydrogen Bonds: The amine group at the 3-position and the oxygen atoms of the sulfonyl group are potential hydrogen bond donors and acceptors, respectively. The quinoline nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The quinoline ring system provides a significant hydrophobic surface that could interact with nonpolar residues in a protein's binding site.

Pi-Stacking: The aromatic nature of the quinoline ring could lead to pi-pi or T-shaped stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic Interactions: The polar methylsulfonyl group could engage in favorable electrostatic interactions with charged or polar residues.

A hypothetical data table summarizing potential interactions is presented below for illustrative purposes. The specific residues and bond distances would need to be determined through actual docking simulations.

Pre-clinical TargetKey Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
Protein Kinase (e.g., EGFR)Methionine, Leucine, ValineHydrophobic Interactions
Aspartic Acid, LysineHydrogen Bonds, Electrostatic Interactions
PhenylalaninePi-Stacking

Mechanistic Insights into Molecular Recognition

The process of molecular recognition between a ligand and its target protein is a complex interplay of various non-covalent forces. For this compound, understanding this mechanism would require detailed computational analysis.

The initial recognition would likely be driven by long-range electrostatic interactions, guiding the ligand towards the binding pocket. Once in proximity, shape complementarity between the ligand and the binding site would become crucial. The relatively planar quinoline core would favor insertion into cleft-like binding sites.

The specific orientation of the methylsulfonyl and amine groups would then dictate the final binding mode. The flexibility of the methyl group and the potential for rotation around the C-S bond could allow the sulfonyl group to adopt an optimal position to form favorable interactions. The amine group's position on the quinoline ring would be critical in establishing key hydrogen bonds that often anchor a ligand within the active site.

Enzyme Inhibition and Modulation

The quinoline scaffold, particularly when functionalized with a methylsulfonyl group, has been a cornerstone in the design of various enzyme inhibitors.

Cyclooxygenase (COX) Isozyme Inhibition (COX-1, COX-2)

While direct experimental data on the COX-1 and COX-2 inhibitory activity of this compound is not extensively available in published literature, the broader class of quinoline derivatives featuring a methylsulfonyl group has been widely investigated as selective COX-2 inhibitors. nih.govacs.org The methylsulfonyl (SO2Me) group is recognized as a key pharmacophore that confers selectivity for the COX-2 isozyme. nih.govbrieflands.com This selectivity arises from the group's ability to fit into a secondary side pocket present in the COX-2 active site, which is absent in the COX-1 isoform. brieflands.com

Numerous studies on related structures underscore this principle. For instance, a series of 4-(Imidazolylmethyl)quinoline derivatives with a methylsulfonyl group on the C-2 phenyl ring were designed and synthesized as potent and selective COX-2 inhibitors. brieflands.com Molecular modeling of these compounds indicated that the methylsulfonyl substituent is oriented into the secondary pocket of the COX-2 active site, where it can form interactions with key amino acid residues like Arginine 513 (Arg513). brieflands.com Similarly, new classes of imidazo[2,1-b]thiazoles and 1,4-dihydropyridines incorporating a 4-(methylsulfonyl)phenyl moiety have been developed, showing high potency and selectivity for COX-2. brieflands.com

The general structure-activity relationship (SAR) for this class of compounds indicates that the presence and position of the methylsulfonyl group are critical for COX-2 inhibitory activity and selectivity. nih.gov

Phosphodiesterase (PDE) Inhibition

Specific data on the phosphodiesterase (PDE) inhibitory activity of this compound is not found in the reviewed literature. However, research into structurally related compounds highlights the potential of the 6-(methylsulfonyl)quinoline (B1268292) scaffold as a basis for PDE inhibitors.

A notable example is the compound 4-[(3-methoxyphenyl)amino]-6-(methylsulfonyl)quinoline-3-carboxamide , which has been identified as a potent and selective inhibitor of PDE4. researchgate.netrcsb.org Crystallography studies of this molecule in complex with PDE4B reveal key binding interactions. researchgate.netrcsb.org The quinoline nitrogen atom of the inhibitor forms a crucial hydrogen bond with the amino acid residue Glutamine 581 (Gln581) within the enzyme's active site. researchgate.netnih.gov This interaction appears to be a common feature for quinoline-based PDE4 inhibitors, although the specific substitution pattern on the quinoline ring can alter the inhibitor's orientation in the binding pocket. researchgate.netnih.gov

The activity of this related compound suggests that the 6-(methylsulfonyl)quinoline core can serve as an effective scaffold for achieving PDE inhibition.

Cholinesterase Inhibition

No specific data regarding the cholinesterase (acetylcholinesterase or butyrylcholinesterase) inhibitory activity of this compound were identified in the reviewed scientific literature. However, the broader class of quinoline derivatives is known to be of interest in the development of cholinesterase inhibitors, particularly for neurodegenerative conditions like Alzheimer's disease. researchgate.netresearchgate.net

TNF-α Converting Enzyme Inhibition

There is no direct experimental evidence available in the reviewed literature to confirm or deny the inhibition of TNF-α converting enzyme (TACE) by this compound. TACE is a metalloproteinase responsible for processing and releasing tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammation. nih.govgoogle.com While some studies have performed computational docking of quinoline derivatives with TACE to explore potential interactions, specific inhibitory data for this compound is not provided. researchgate.net

In vitro Cell-Based Pharmacological Evaluations

The quinoline structure is a well-established pharmacophore in the development of anticancer agents, and derivatives have shown a range of cytotoxic and antiproliferative effects. researchgate.net

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Specific in vitro antiproliferative or cytotoxic data for this compound against cancer cell lines are not detailed in the available literature. However, extensive research on related quinoline derivatives, including those with methylsulfonyl groups, demonstrates significant anticancer activity. smolecule.comnih.gov

For example, a series of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-quinoline derivatives were evaluated for their cytotoxic effects against the human breast cancer cell lines MCF-7 and T47D. These compounds were found to be more cytotoxic against MCF-7 cells. brieflands.com The study noted a correlation between the observed cytotoxicity and the compounds' COX-2 inhibitory activity, suggesting a potential mechanism of action. brieflands.com The most potent compound in this series, 4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline , was identified as the most effective cytotoxic agent against MCF-7 cells. brieflands.com

Another study detailed the synthesis of novel 2-substituted-4-amino-6-halogenquinolines and evaluated their antiproliferative activity against H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (gastric) cancer cell lines. mdpi.com Many of these compounds, which share the 4-aminoquinoline (B48711) core, exhibited potent activity, with some being significantly more active than the reference drug gefitinib. mdpi.com

Furthermore, fused tetracyclic quinoline derivatives have demonstrated potent antitumor activities both in vitro and in vivo, with their mechanism linked to DNA intercalation and the induction of topoisomerase II dependent DNA cleavage. nih.gov While these represent more complex systems, they share the fundamental quinoline core. The general findings suggest that the this compound scaffold belongs to a class of compounds with established potential for development as antiproliferative agents. researchgate.net

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)

While specific studies on the antimicrobial spectrum of this compound are not extensively detailed in the available literature, the broader family of quinoline derivatives has demonstrated significant activity against a wide range of pathogens. researchgate.net

Derivatives such as 2-styrylquinolines have been identified as possessing noteworthy antimicrobial and antifungal properties. researchgate.net The quinoline core is fundamental to the activity of several established antibacterial agents. For instance, 4(1H)-quinolone-3-carboxylic acid derivatives are recognized for their excellent antibacterial profile, which includes a broad spectrum of activity and effectiveness against resistant bacterial strains. mun.ca

Furthermore, research into related heterocyclic systems underscores the potential of the quinoline scaffold. The introduction of an alkyl-amino-alkyl substituent at the N-6 position of indolo[2,3-b]quinoline, a fused heterocyclic system, has been shown to confer both antimicrobial and cytotoxic properties. [ ] In the realm of antiprotozoal research, hybrids incorporating the quinoline structure, such as quinolinyl-oxadiazole thiosemicarbazides, have been investigated as antileishmanial agents. mdpi.com Similarly, the hybridization of a 4-amino-7-chloro-quinoline derivative with 3-(methylsulfonyl)-1,2,4-triazine (B3078974) has been explored for antimalarial activity, suggesting that the methylsulfonyl moiety can be a component of antimicrobially active molecules. e-century.us

Antioxidant Activity

The potential antioxidant activity of quinoline derivatives has been a subject of investigation, although specific data for this compound is limited. Studies on newly synthesized hydroxyquinoline derivatives have shown that they possess antioxidant capabilities. [ ] The evaluation of such compounds often involves assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests to quantify their antioxidant potential. The antioxidant activity within this class of compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline derivatives featuring a methylsulfonyl group has been more clearly established, particularly in the context of cyclooxygenase-2 (COX-2) inhibition. The methylsulfonylphenyl moiety is a recognized pharmacophore found in several selective COX-2 inhibitors.

Research has demonstrated that quinoline derivatives incorporating this feature can be potent and selective inhibitors of the COX-2 isozyme. nih.gov For example, a series of 4-(imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives showed strong COX-2 inhibitory activity. nih.gov The mechanism of this anti-inflammatory action is linked to the inhibition of key enzymes in inflammatory pathways. Beyond COX inhibition, other mechanisms have been explored. Derivatives such as 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles have been identified as inhibitors of Tumor progression locus-2 (Tpl2) kinase, which is a critical component in the signaling pathway that leads to the production of the pro-inflammatory cytokine Tumor Necrosis Factor α (TNF-α). acs.org

The following table details the in-vitro COX-1 and COX-2 inhibition data for a series of related 2-(4-methylsulfonylphenyl)-quinoline derivatives, highlighting their potency and selectivity.

CompoundSubstituentsCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
9a7,8-dichloro15.80.088179.9
9b7,8-dimethyl25.40.082309.7
9c7,8-dimethoxy34.50.063547.6
9d7,8,9,10-tetrahydro-benzo[h]>1000.075>1333
9eUnsubstituted16.20.090180.0
Data sourced from a study on 4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies

Positional and Substituent Effects on Biological Potency

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system.

Methylsulfonyl Group : The methylsulfonyl group at the C-6 position is a key feature. In studies of quinoline-5,8-diones, a 6-amino-7-(methylsulfonyl) derivative was noted for its antiproliferative activity, which was correlated with a high dipole moment conferred by the sulfonyl group, suggesting the importance of electronic properties for receptor interaction. dergipark.org.tr However, in other contexts, such as 2-arylvinyl-4-amino-6-halogenquinolines, a 4-methylsulfonyl substituent on the arylvinyl moiety led to a decrease in antiproliferative potency compared to electron-donating groups. mdpi.com This indicates that the biological effect of the methylsulfonyl group is highly dependent on its position and the specific biological target.

Substituents at C-4 : In the series of 2-(4-methylsulfonylphenyl)-quinoline derivatives, modifications at the C-4 position significantly impacted COX-2 inhibition. Replacing a C-4 carboxyl group with a 4-imidazolylmethyl group resulted in lower potency but enhanced selectivity for COX-2 over COX-1. nih.gov

Substituents at C-6 and C-8 : For 4-anilino-6-aminoquinoline-3-carbonitriles, modifications at the C-6 and C-8 positions were crucial for inhibiting TNF-α production. acs.org An 8-bromo substituent, for example, was part of a lead compound with in vivo efficacy. acs.org

Substituents at C-7 and C-8 : For 4-imidazolylmethyl-2-(4-methylsulfonylphenyl)-quinolines, increasing the lipophilicity of substituents at the C-7 and C-8 positions, such as with dichloro, dimethyl, or dimethoxy groups, led to an increase in both COX-2 inhibitory potency and selectivity. nih.gov

Identification of Pharmacophore Features

A pharmacophore represents the essential steric and electronic features of a molecule required for its biological activity. mun.ca For biologically active quinoline derivatives, several key pharmacophoric features have been identified.

The Methylsulfonyl Moiety : The methylsulfonyl group itself is a critical pharmacophore, particularly for selective COX-2 inhibition. Molecular modeling studies have shown that this group is of an appropriate size and electronic nature to fit into a secondary pocket of the COX-2 active site, where it can form interactions with key amino acid residues like Arginine (Arg) 513. nih.gov This interaction is a hallmark of many diarylheterocycle COX-2 inhibitors.

Hydrogen Bonding Elements : The quinoline nitrogen and the exocyclic amine group (at C-3 in the parent compound) provide hydrogen bond donor and acceptor sites, which are crucial for anchoring the molecule to its biological target. Pharmacophore models for other quinoline derivatives have included hydrogen-bond acceptors and donors as essential features. researchgate.net

Conclusion

6-(Methylsulfonyl)quinolin-3-amine is a specialized heterocyclic compound built upon the privileged quinoline (B57606) scaffold. While detailed synthetic and spectroscopic data remain within proprietary or less accessible domains, its structural features position it as a valuable molecule in medicinal chemistry. Its primary significance lies in its role as a core structure for developing kinase inhibitors, with research demonstrating that the 6-sulfonylquinoline framework can be leveraged to create highly potent and selective modulators of key enzymes involved in disease. The ongoing academic and commercial interest in this and related compounds suggests that the 6-(methylsulfonyl)quinoline (B1268292) scaffold will continue to be a fruitful area for the discovery of novel therapeutic agents.

Role in Advanced Chemical Research and Development

Application as a Key Intermediate in Medicinal Chemistry

The quinoline (B57606) scaffold is a well-established pharmacophore present in numerous approved drugs, and the introduction of a methylsulfonyl group at the 6-position, coupled with an amino group at the 3-position, offers a versatile platform for the synthesis of new therapeutic agents. researchgate.net The methylsulfonyl group can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, while the amino group provides a convenient handle for further chemical modifications. researchgate.net

Research has demonstrated that the 6-(methylsulfonyl)quinolin-3-amine core is a crucial intermediate in the development of various kinase inhibitors. smolecule.comgoogle.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer. The ability to selectively inhibit specific kinases is a major goal of modern drug discovery. The 6-(methylsulfonyl)quinoline (B1268292) scaffold has been incorporated into molecules targeting a variety of kinases, highlighting its importance as a versatile starting material for the synthesis of potent and selective inhibitors. nih.gov

For instance, derivatives of the closely related 6-(methylsulfonyl)quinolin-4-amine (B13666051) have shown potential as antiproliferative agents and are being investigated for their kinase inhibition properties. smolecule.com While this research focuses on the 4-amino isomer, it underscores the general utility of the 6-methylsulfonylquinoline core in generating biologically active compounds. The strategic placement of the amino group at the 3-position in this compound provides a different vector for chemical elaboration, allowing for the exploration of new chemical space and the development of inhibitors with novel binding modes.

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate biological systems. The development of highly selective and potent chemical probes is essential for understanding complex biological processes and for validating new drug targets. The this compound scaffold possesses properties that make it an attractive starting point for the design of chemical probes. smolecule.com

The quinoline ring system can act as a fluorophore, and modifications to the substituents can tune its photophysical properties. researchgate.net This intrinsic fluorescence can be harnessed to develop probes for imaging and sensing applications. For example, quinoline derivatives are being explored as fluorescent probes for detecting specific biomolecules or for monitoring changes in the cellular environment. researchgate.net

While direct applications of this compound as a chemical probe are still emerging, related quinoline derivatives have been successfully developed for such purposes. For instance, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed as positron emission tomography (PET) probes for imaging α-synuclein aggregates, which are a hallmark of Parkinson's disease. mdpi.com This demonstrates the potential of the broader quinoline scaffold in the development of sophisticated tools for biological research. The unique substitution pattern of this compound offers opportunities to create novel probes with tailored properties for specific biological targets.

Contribution to the Design of Novel Ligands

A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. The design of novel ligands with high affinity and selectivity for their targets is a cornerstone of drug discovery. The this compound scaffold provides a rigid and predictable framework for the design of new ligands. researchgate.netbham.ac.uk

The versatility of the 6-(methylsulfonyl)quinoline scaffold is evident in its use for developing ligands for a range of biological targets. For example, quinoline-based structures have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and as antagonists for the serotonin (B10506) 5-HT6 receptor. brieflands.comacs.org In many of these designs, the strategic placement of functional groups on the quinoline ring is critical for achieving the desired biological activity. The specific arrangement of the methylsulfonyl and amino groups in this compound provides a unique chemical architecture for the rational design of new and effective ligands.

Analytical Methodologies for Research Characterization

Spectroscopic Characterization (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for determining the molecular architecture of 6-(Methylsulfonyl)quinolin-3-amine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its functional groups and the precise arrangement of its atoms. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For this compound, key absorptions confirm the presence of the amine (N-H), sulfonyl (S=O), and aromatic quinoline (B57606) ring structures. nih.gov The characteristic peaks for the methylsulfonyl (SO₂Me) group are typically observed around 1300 cm⁻¹ and 1150 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. nih.gov The N-H stretching of the primary amine group is expected to appear in the region of 3200-3450 cm⁻¹. nih.gov

Table 1: Expected IR Absorption Bands for this compound

Functional Group Bond Expected Wavenumber (cm⁻¹) Type of Vibration
Amine N-H 3200 - 3450 Stretch
Aromatic C-H 3000 - 3100 Stretch
Aromatic C=C 1500 - 1600 Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide extensive structural information. rsc.org

¹H NMR Spectroscopy: This technique provides information about the chemical environment, connectivity, and number of different protons in the molecule. The spectrum for this compound would show distinct signals for the protons of the quinoline ring, the singlet for the methyl group attached to the sulfonyl group, and a signal for the amine protons. The aromatic protons on the quinoline core would appear as multiplets or doublets in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants revealing their positions on the bicyclic ring. The methyl protons of the sulfonyl group (SO₂CH₃) would be observed as a sharp singlet in the aliphatic region (around δ 3.2 ppm). nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Quinoline-H 7.0 - 9.0 m, d, s
-NH₂ Variable br s
-SO₂CH₃ ~3.2 s

Key: s (singlet), d (doublet), m (multiplet), br s (broad singlet)

¹³C NMR Spectroscopy: This spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The spectrum of this compound is expected to show 10 distinct signals corresponding to the 10 carbon atoms in its structure (C₁₀H₁₀N₂O₂S). The carbons of the quinoline ring would resonate in the aromatic region (δ 110-150 ppm), while the methyl carbon of the sulfonyl group would appear in the upfield region (around δ 40-45 ppm).

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atoms Predicted Chemical Shift (δ, ppm)
Quinoline Ring (Aromatic C) 110 - 150

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₀H₁₀N₂O₂S), the calculated molecular weight is 222.26 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) is often employed to provide an exact mass, which confirms the elemental composition with high accuracy. rsc.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the compound's mass and purity simultaneously. nih.govnih.gov

Table 4: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₀N₂O₂S
Molecular Weight (Calculated) 222.26

Chromatographic Separation Techniques (e.g., HPLC)

Chromatographic methods are essential for separating the target compound from any impurities, unreacted starting materials, or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique used to assess the purity of this compound. nih.govnih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A common setup involves a reversed-phase C18 column. The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time (the time it takes for the compound to travel through the column) is a characteristic feature. A pure sample will ideally show a single, sharp peak in the chromatogram. The purity is often determined by calculating the area of the main peak as a percentage of the total area of all peaks.

Table 5: Typical HPLC Parameters for Purity Analysis

Parameter Description
Technique Reversed-Phase HPLC
Stationary Phase (Column) C18
Mobile Phase A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Detection UV detector (at a specific wavelength)

| Result | Purity expressed as a percentage (%) based on peak area |

Future Research Directions and Pre Clinical Translational Perspectives

Rational Design of Next-Generation Analogs

The rational design of next-generation analogs of 6-(Methylsulfonyl)quinolin-3-amine will be pivotal in unlocking its full therapeutic potential. This process involves a deep understanding of structure-activity relationships (SAR) and the strategic modification of the core scaffold to enhance potency, selectivity, and pharmacokinetic properties.

A key strategy in the design of novel analogs is the application of bioisosteric replacement. spirochem.comcambridgemedchemconsulting.com Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new molecule with improved biological characteristics. researchgate.netufrj.br For the 6-(methylsulfonyl) group, potential bioisosteres could include sulfonamides, sulfoxides, or other electron-withdrawing groups to modulate the electronic properties and potential for hydrogen bonding of the molecule. Similarly, the 3-amino group can be modified or replaced to explore different interactions with biological targets.

Structure-based drug design (SBDD) will be instrumental in guiding these modifications. By understanding the binding mode of 6-(methylsulfonyl)quinoline (B1268292) derivatives within the active site of a target protein, researchers can design analogs with enhanced affinity and selectivity. For instance, studies on 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-quinoline derivatives as selective COX-2 inhibitors have demonstrated that the methylsulfonyl group can be strategically positioned to interact with key residues, such as Arg513, in the secondary pocket of the enzyme's active site. nih.gov This knowledge can be extrapolated to the design of this compound analogs targeting other enzymes.

The following table outlines potential strategies for the rational design of next-generation analogs:

Design StrategyRationalePotential Modifications
Bioisosteric Replacement To improve potency, selectivity, and pharmacokinetic properties by altering physicochemical characteristics. spirochem.comcambridgemedchemconsulting.comresearchgate.netReplace the 6-methylsulfonyl group with sulfonamide, sulfoxide, or other electron-withdrawing moieties. Modify the 3-amino group to amides, ureas, or other functional groups.
Structure-Based Drug Design (SBDD) To optimize interactions with the target's binding site for enhanced affinity and selectivity. nih.govIntroduce substituents on the quinoline (B57606) ring or the amino group to form specific hydrogen bonds or hydrophobic interactions with key amino acid residues.
Scaffold Hopping To explore novel chemical space and intellectual property by replacing the quinoline core with other heterocyclic systems.Replace the quinoline scaffold with quinazoline, quinoxaline (B1680401), or other privileged heterocyclic structures while retaining key pharmacophoric features.

Exploration of Novel Pre-clinical Biological Targets

While the precise biological targets of this compound are not extensively documented, the broader class of quinoline derivatives has been shown to interact with a multitude of biological targets, offering a fertile ground for future preclinical investigations.

A primary area of exploration is the role of quinoline derivatives as kinase inhibitors . nih.gov Numerous quinoline-based compounds have been developed as inhibitors of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. nih.gov For example, derivatives of the quinoline scaffold have been investigated as inhibitors of c-Met, EGF, and VEGF receptors, all of which are implicated in cancer progression. The 6-methylsulfonyl group, with its electron-withdrawing nature, could play a crucial role in the binding affinity and selectivity of such inhibitors.

Another promising avenue is the investigation of 6-(methylsulfonyl)quinoline derivatives as anti-inflammatory agents . Certain synthetic quinoline derivatives have demonstrated potent anti-inflammatory and anti-nociceptive effects, potentially through the inhibition of cyclooxygenase-2 (COX-2). nih.gov The design of novel 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-quinoline derivatives has specifically targeted COX-2, indicating that the methylsulfonyl moiety is a key pharmacophore for this activity. nih.gov

The following table summarizes potential novel preclinical biological targets for this compound derivatives:

Potential Biological Target ClassSpecific ExamplesTherapeutic AreaRationale
Kinases c-Met, EGFR, VEGFR, PAK4OncologyQuinoline scaffold is a known "privileged structure" for kinase inhibition. nih.govnih.gov
Inflammatory Enzymes Cyclooxygenase-2 (COX-2)Inflammation, PainThe methylsulfonyl group is a known pharmacophore in selective COX-2 inhibitors. nih.govnih.gov
Other Enzymes and Receptors DNA topoisomerases, G-protein coupled receptorsInfectious Diseases, CNS DisordersThe quinoline core is present in various approved drugs targeting these macromolecules.

Green Chemistry Approaches in Synthesis and Derivatization

The future development of this compound and its analogs will increasingly rely on the principles of green chemistry to ensure that synthetic processes are environmentally sustainable and economically viable. Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste.

Modern synthetic strategies are moving towards more eco-friendly alternatives. One promising approach is the use of microwave-assisted synthesis . This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. For instance, a p-TsOH-mediated synthesis of substituted 2,4-diaryl-3-sulfonylquinolines has been successfully carried out under microwave irradiation, demonstrating the feasibility of this technology for sulfonyl-quinoline derivatives. spirochem.com

The use of environmentally benign solvents and catalysts is another cornerstone of green chemistry. Water, ethanol, and ionic liquids are being explored as greener alternatives to traditional volatile organic solvents. Furthermore, heterogeneous catalysts, which can be easily recovered and reused, are gaining prominence over homogeneous catalysts.

The following table highlights some green chemistry approaches applicable to the synthesis and derivatization of this compound:

Green Chemistry ApproachDescriptionAdvantages
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate chemical reactions.Reduced reaction times, increased yields, potential for solvent-free reactions. spirochem.com
Use of Green Solvents Employs environmentally friendly solvents such as water, ethanol, or ionic liquids.Reduced environmental impact, improved safety profile.
Heterogeneous Catalysis Utilizes catalysts that are in a different phase from the reactants, allowing for easy separation and recycling.Catalyst reusability, simplified product purification, reduced waste.
Multicomponent Reactions Combines three or more reactants in a single step to form a complex product.Increased atom economy, reduced number of synthetic steps, minimized waste generation.

By embracing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives, paving the way for the development of novel, effective, and sustainably produced medicines.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 6-(Methylsulfonyl)quinolin-3-amine, and what key intermediates are involved?

  • The synthesis typically involves functionalization of the quinoline core. For example, sulfonylation at the 6-position can be achieved using methylsulfonyl chloride under basic conditions, followed by amination at the 3-position via nucleophilic substitution or Buchwald-Hartwig coupling. Key intermediates include 6-chloroquinoline derivatives or pre-sulfonylated quinoline precursors, as seen in analogous protocols for related compounds .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) is critical for confirming the methylsulfonyl group (δ ~3.3 ppm for CH₃ in ¹H NMR) and the amine proton environment. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves conformational details, as demonstrated in structural studies of similar quinoline amines .

Q. How does the solubility profile of this compound influence its use in biological assays?

  • The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates in vitro assays, while poor aqueous solubility may require formulation with co-solvents (e.g., cyclodextrins) for in vivo studies. Solubility challenges are common in quinoline derivatives due to aromatic stacking .

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound synthesis be resolved?

  • Contradictions in yields often arise from solvent/base selection or temperature control. For instance, shows that increasing reaction temperature (70–75°C vs. 50–55°C) improves yields from <10% to 80% in similar quinoline aminations. Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

  • Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., bacterial enzymes like MurA). DFT calculations assess electronic properties (e.g., HOMO/LUMO energies) to correlate with antibacterial activity, as shown in studies on quinoline-based inhibitors .

Q. How can regioselectivity challenges during the sulfonylation of quinoline precursors be addressed?

  • Regioselective sulfonylation at the 6-position is achieved using directing groups (e.g., halogen atoms) or steric control. For example, pre-functionalization with a chlorine atom at the 6-position directs sulfonylation, followed by amination, as reported in analogous quinoline syntheses .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Stability can be enhanced via prodrug approaches (e.g., masking the amine as a carbamate) or formulation with stabilizers (e.g., antioxidants). highlights the use of tert-butyl carbamate (Boc) protection for amine stability during synthesis .

Methodological Guidance

Designing a SAR Study for this compound Derivatives

  • Step 1 : Synthesize derivatives with modifications at the sulfonyl group (e.g., alkyl vs. aryl sulfonyl) and amine position.
  • Step 2 : Evaluate antibacterial activity (MIC assays) against target strains (e.g., Mycobacterium tuberculosis).
  • Step 3 : Use computational tools (e.g., CoMFA) to correlate structural features with activity. Reference studies in and provide validated protocols .

Troubleshooting Low Yields in Cross-Coupling Reactions for Quinoline Amines

  • Issue : Low yields in Buchwald-Hartwig amination.
  • Solution : Optimize catalyst (e.g., Pd₂(dba)₃ with Xantphos ligand), base (Cs₂CO₃), and solvent (toluene/DMF mixtures). reports yield improvements from 45% to >80% via ligand screening .

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